3-Trifluoromethyl Hydroxychloroquine

Description

Hydroxychloroquine (HCQ) is a 4-aminoquinoline derivative primarily used for malaria, lupus, and rheumatoid arthritis due to its immunomodulatory and antiviral properties .

Properties

Molecular Formula |

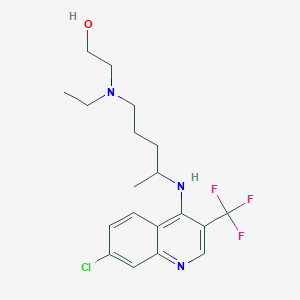

C19H25ClF3N3O |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

2-[4-[[7-chloro-3-(trifluoromethyl)quinolin-4-yl]amino]pentyl-ethylamino]ethanol |

InChI |

InChI=1S/C19H25ClF3N3O/c1-3-26(9-10-27)8-4-5-13(2)25-18-15-7-6-14(20)11-17(15)24-12-16(18)19(21,22)23/h6-7,11-13,27H,3-5,8-10H2,1-2H3,(H,24,25) |

InChI Key |

DVMMXAFRGZWAHR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C(F)(F)F)Cl)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using trifluoromethyl trimethylsilane as the trifluoromethylating agent . The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 3-Trifluoromethyl Hydroxychloroquine can be achieved through continuous-flow synthesis, which offers high yields and scalability. This method involves the nucleophilic substitution of chloropyridines promoted by dimethyl sulfoxide or catalyzed by 3,5-bis(trifluoromethyl)phenol .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethyl Hydroxychloroquine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethyl trimethylsilane in the presence of a copper catalyst.

Major Products: The major products formed from these reactions include various trifluoromethylated quinoline derivatives, which exhibit enhanced pharmacological activities .

Scientific Research Applications

3-Trifluoromethyl Hydroxychloroquine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl Hydroxychloroquine involves the inhibition of autophagy by targeting autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase and transport protein Sec23A . It also regulates the expression of proteins involved in cellular metabolic processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison of Hydroxychloroquine with Similar Compounds

The Pre-AndroCoV Trial (–8, 12–13) directly compared HCQ, nitazoxanide, and ivermectin in 585 early-stage COVID-19 patients. Key findings are summarized below:

Table 1: Pharmacological and Clinical Profiles of HCQ, Nitazoxanide, and Ivermectin

Key Findings:

- Efficacy : All three drugs showed similar outcomes in viral clearance, symptom resolution, and prevention of severe outcomes (hospitalization, death) when administered early .

- Safety : HCQ was associated with a higher rate of post-COVID syndrome (2.5%) compared to nitazoxanide (0.2%), while ivermectin had the highest rate (4.5%) .

- Synergy with Azithromycin : HCQ and ivermectin were often combined with azithromycin, which may enhance antiviral effects but raises cardiac risk concerns .

Structural and Functional Comparisons with Chloroquine

HCQ differs from chloroquine by a hydroxyl group, reducing toxicity while retaining antiviral activity. Evidence highlights:

- Lysosomal Trapping : Both HCQ and chloroquine accumulate in lysosomes, but HCQ’s lower pKa (0.28 vs. chloroquine’s 0.35) results in slower cellular uptake and milder side effects .

Emerging Modifications and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.